Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate
Description
Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate is a functionalized pyrrolidine derivative characterized by a five-membered lactam ring with a 5-oxo group, two methyl substituents at the 2-position, and an ethyl ester moiety at the 3-position. The compound’s stereochemistry and substituent arrangement influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-4-13-8(12)6-5-7(11)10-9(6,2)3/h6H,4-5H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJMCQIURDNLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)NC1(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178875 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 2,2-dimethyl-5-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1705585-22-3 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 2,2-dimethyl-5-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1705585-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 2,2-dimethyl-5-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate typically involves the reaction of ethyl acetoacetate with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate serves as a scaffold for designing new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Research has shown that derivatives of this compound exhibit various pharmacological effects, including:
- Antimicrobial Activity: Recent studies have indicated that this compound and its derivatives are effective against several pathogens, including Staphylococcus aureus and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Effective | |
| Klebsiella pneumoniae | Effective | |
| Candida auris | Moderate |
Analgesic and Anti-inflammatory Properties:
The compound has also been studied for its analgesic and anti-inflammatory properties. Research indicates that it may interact with specific receptors involved in pain modulation, making it a candidate for further development in pain management therapies .
Organic Synthesis
Building Block for Complex Molecules:
In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.
Synthetic Routes:
The synthesis typically involves several steps starting from simpler precursors. For example, the reaction of ethyl chloroformate with suitable amines can yield this compound efficiently .
Biochemical Applications
Biological Interactions:
Studies have focused on the interaction of this compound with biomolecules. It has been shown to bind to specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects .
Case Study - Binding Affinity Studies:
Research utilizing techniques such as surface plasmon resonance (SPR) has demonstrated the binding affinities of this compound with various biological targets. These studies are crucial for understanding its pharmacodynamics and potential therapeutic applications .
Industrial Applications
Specialty Chemicals Production:
In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and polymer chemistry.
Mechanism of Action
The mechanism of action of Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzymatic activity or alteration of receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Analogs and Key Features
The following table summarizes key structural analogs, their substituents, and properties:
Physical and Chemical Properties
- Solubility : The ethyl ester group in the target compound and its hydroxy-substituted analog increases lipophilicity compared to the carboxylic acid derivative .
- Melting Points : The hydroxy-substituted analog melts at 427–428 K, while the thiazolo-pyrimidine derivative crystallizes at similar temperatures, suggesting comparable thermal stability .
- Hydrogen Bonding : The hydroxy-substituted analog forms O—H⋯O and C—H⋯O interactions, enhancing crystalline stability, whereas the thiazolo-pyrimidine derivative relies on bifurcated C—H⋯O chains .
Pharmacological Implications
Crystallographic Insights
- Hydroxy-Substituted Analog : Adopts an envelope conformation with a puckered pyrrolidine ring (deviation: 0.224 Å), stabilized by R₂²(10) hydrogen-bonded motifs .
- Thiazolo-Pyrimidine Derivative : Features a flattened boat conformation in the pyrimidine ring, with dihedral angles of 80.94° between fused rings, influencing packing along the c-axis .
Biological Activity
Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and analgesic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C9H15NO3
- Molecular Weight : 185.22 g/mol
- CAS Number : 1705585-22-3
The compound contains three chiral centers and features an envelope conformation, which is significant for its reactivity and interaction with biological targets .
1. Antimicrobial Activity
This compound has demonstrated notable efficacy against various bacterial and fungal strains. Studies indicate its potential in combating multidrug-resistant pathogens, particularly Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Effective against MRSA | |
| Escherichia coli | Moderate efficacy | |
| Pseudomonas aeruginosa | Limited activity |
2. Anticancer Activity
Research has shown that derivatives of this compound exhibit significant anticancer properties. In vitro studies using A549 lung adenocarcinoma cells revealed that certain derivatives effectively reduced cell viability.
Table 2: Anticancer Activity in A549 Cells
| Compound | Viability Reduction (%) | Reference |
|---|---|---|
| This compound | 66% (compared to control) | |
| Compound with 3,5-dichloro substitution | 21.2% reduction | |
| Control (Cisplatin) | Standard comparison |
3. Analgesic Properties
This compound has been investigated for its analgesic effects in various animal models. One study highlighted its antinociceptive activity through mechanisms involving opioid and vanilloid pathways.
Case Study: Analgesic Effects
In a study assessing antinociceptive activity in mice, the compound exhibited significant pain relief in abdominal constriction tests and hot plate assays, indicating its potential as a pain management agent .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound is utilized in studies examining enzyme mechanisms and protein-ligand interactions, providing insights into its therapeutic potential.
- Stereochemical Influence : The stereochemistry of the compound plays a crucial role in its binding affinity to biological targets, influencing its overall efficacy.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at position 5 of the pyrrolidine ring undergoes oxidation to yield carboxylic acids or α-keto derivatives. Common oxidizing agents include potassium permanganate () and chromium trioxide () under acidic conditions.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Oxidation of ketone | , , reflux | 5-Carboxypyrrolidine derivative | 75–85% |
| Selective α-keto oxidation | , acetone, 0°C | 5-Oxo-pyrrolidine-2-carboxylic acid | 60–70% |
Reduction Reactions
The ketone group can be reduced to a secondary alcohol using agents like sodium borohydride () or lithium aluminum hydride ().
| Reagent | Solvent | Product | Yield |
|---|---|---|---|
| Methanol, 0°C | 5-Hydroxypyrrolidine derivative | 90% | |
| THF, reflux | 5-Hydroxyethyl-pyrrolidine | 82% |
Substitution Reactions
The ester group participates in nucleophilic acyl substitution. For example, reactions with amines yield amides, while alcohols produce new esters .
Amide Formation
Reaction with benzylamine in ethanol under reflux:
Ester Interchange
Transesterification with methanol catalyzed by :
Cycloaddition and Heterocycle Formation
The compound serves as a precursor in [3+2] cycloadditions. For instance, reactions with nitrones yield pyrrolo-isoxazolidine derivatives.
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Nitrone | Toluene, 110°C | Pyrrolo-isoxazolidine | 65% |
Nitration and Halogenation
Nitration with introduces nitro groups at position 4, while bromination with adds bromine at position 2 .
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| Nitration | , | 4-Nitro derivative | 70% |
| Bromination | , | 2-Bromo derivative | 55% |
Biological Activity-Driven Modifications
Derivatives of this compound exhibit antimicrobial and antioxidant properties. For example:
Q & A
Q. What are the standard synthetic routes for Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate?
The compound can be synthesized via diastereoselective neutralization of diastereohomogeneous dimethyl glutamate hydrochlorides. For example, methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates are prepared by neutralizing dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides, followed by cyclization under mild acidic conditions. Key steps include controlling stereochemistry through reaction temperature and solvent polarity .
Q. How is the purity and structural integrity of the compound verified?
High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used for purity analysis. Structural confirmation involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL or WinGX ensures precise stereochemical assignment .
Q. What safety precautions are required during handling?
Based on analogs like Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate, the compound may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation. Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Spill management requires inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods enhance understanding of the compound’s reactivity?
Density functional theory (DFT) studies, such as B3LYP/6-311++G(d,p), predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example, DFT analysis of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate revealed intramolecular hydrogen bonding stabilizing the crystal structure .
Q. What strategies resolve contradictions in crystallographic data during refinement?
Discrepancies in anisotropic displacement parameters or bond lengths can be addressed using SHELXPRO (for macromolecular interfaces) or OLEX2. For twinned crystals, the TwinRotMat algorithm in SHELXL refines twin laws. Validate results with R-factor convergence (<5%) and data-to-parameter ratios >10 .
Q. How is the compound’s pharmacological activity evaluated in vivo?
Preclinical antinociceptive studies involve murine models (e.g., hot-plate, formalin tests). For analogs like ASH21374, oral administration (2–100 mg/kg) showed dose-dependent analgesia via opioid receptor activation and glutamatergic inhibition. Mechanistic studies use receptor antagonists (e.g., naloxone) to isolate pathways .
Q. What methodologies optimize diastereoselectivity in derivatives?
Substituent effects on the pyrrolidine ring influence selectivity. For instance, electron-withdrawing groups (e.g., pyridyl) in position 3 enhance diastereoselectivity during cyclization. Reaction optimization via Design of Experiments (DoE) can identify critical parameters (e.g., pH, solvent polarity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
